Superior Dopamine D3 Receptor Antagonism vs. Unsubstituted Parent Scaffold
In a patent study for antipsychotic agents, 4-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide exhibited a Ki of 12 nM at the dopamine D3 receptor, while the unsubstituted N-(pyridin-2-yl)benzamide parent scaffold showed minimal binding (Ki > 1,000 nM). This represents a >80-fold improvement in binding affinity directly attributed to the 4-morpholinosulfonyl substituent [1]. This direct head-to-head comparison within the same assay platform underscores the critical contribution of the morpholinosulfonyl group to D3 receptor engagement.
| Evidence Dimension | Dopamine D3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | N-(pyridin-2-yl)benzamide (unsubstituted parent); Ki > 1,000 nM |
| Quantified Difference | >80-fold improvement |
| Conditions | Radioligand displacement assay using recombinant human D3 receptors |
Why This Matters
This >80-fold enhancement in D3 binding affinity is a critical selection criterion for research programs focused on developing selective D3 antagonists, where high potency is essential to achieve target engagement at therapeutic concentrations.
- [1] Li, J.; Qi, Y.; Chen, X.; et al. Pyridinyl morpholine compound, preparation method therefor, and application thereof. U.S. Patent 12,410,136, 2025. View Source
